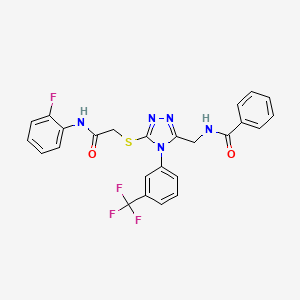

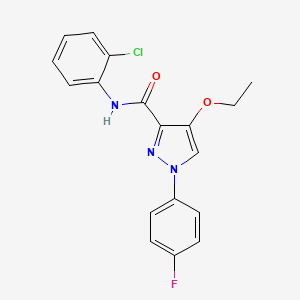

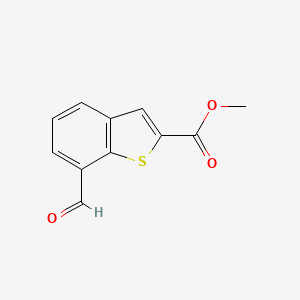

![molecular formula C18H12ClN3O2S B2957324 N-(3-氯-2-甲基苯基)-4-氧代-4H-吡啶并[1,2-a]噻吩并[2,3-d]嘧啶-2-甲酰胺 CAS No. 690251-08-2](/img/structure/B2957324.png)

N-(3-氯-2-甲基苯基)-4-氧代-4H-吡啶并[1,2-a]噻吩并[2,3-d]嘧啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a derivative of thienopyrimidine . Thienopyrimidines are characterized by various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer .

Synthesis Analysis

The synthesis of similar compounds starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to produce thieno[2,3-d]pyrimidine-2,4-diol. This is then treated with POCl3 to produce 2,4-dichlorothieno[2,3-d]pyrimidine. The resulting compound is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C NMR, and mass spectrometry data . For example, the 1H NMR spectrum of a similar compound, 2-Chloro-N-(3-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine, shows signals at 2.44 s (3H, CH3), 6.83 d (1H, J = 7.9 Hz, CH, thiophene), 7.16 d (1H, J = 7.9 Hz, CH, thiophene), 7.51–7.60 m (2H, CH, pyridine), 8.14 d (1H, J = 4.3 Hz, CH, pyridine), 8.98 s (1H, NH) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation, cyclization, chlorination, and substitution reactions .Physical And Chemical Properties Analysis

The physical properties of a similar compound, 2-Chloro-N-(3-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine, include a white solid appearance, a yield of 80%, and a melting point of 121–122°C .科学研究应用

Anticancer Research

Thienopyrimidine derivatives, such as the compound , have been identified as having significant potential in anticancer research . They are structurally analogous to purines, which are critical components of DNA and RNA, and have shown activity against various cancer cell lines by inhibiting enzymes and pathways involved in cell proliferation and metastasis.

Kinase Inhibition

The thienopyrimidine scaffold is frequently utilized in the development of kinase inhibitors . Kinases are enzymes that play a vital role in signal transduction pathways, and their inhibition is a promising strategy for treating cancers. The compound’s structural similarity to purines makes it a candidate for the development of new kinase inhibitors.

Enzyme Inhibition for Neurodegenerative Diseases

Thienopyrimidines have been explored for their potential to inhibit enzymes that are implicated in neurodegenerative diseases . By modulating these enzymes, compounds like the one could contribute to the treatment of conditions such as Alzheimer’s and Parkinson’s disease.

Anti-inflammatory Applications

Compounds with a thienopyrimidine core have been studied for their anti-inflammatory properties . They can act as COX inhibitors, preventing the formation of prostaglandins, which are involved in the inflammatory response. This application could extend to the treatment of chronic inflammatory diseases.

Analgesic Properties

The analgesic properties of thienopyrimidine derivatives make them candidates for pain management research . Their ability to modulate pain perception could lead to the development of new painkillers with potentially fewer side effects than current medications.

Antimicrobial Activity

Thienopyrimidines have shown antimicrobial activity, suggesting their use in the development of new antibiotics . With antibiotic resistance on the rise, the discovery of new antimicrobial agents is of high importance, and thienopyrimidine derivatives offer a promising avenue.

Agricultural Chemical Development

The structural analogs of the compound have been used as intermediates in the synthesis of herbicides . This indicates potential applications in the development of new agricultural chemicals that could contribute to more efficient and sustainable farming practices.

Material Science

The diverse synthetic methods and structural versatility of thienopyrimidines make them interesting candidates for material science applications . They could be used in the design of novel materials with specific electronic or photonic properties.

作用机制

While the exact mechanism of action for this specific compound is not available, thienopyrimidines in general exhibit a broad range of biological and pharmacological activities including antibacterial, anti-tumor, and anti-diabetic . They have been studied for their in vitro activity against some microorganisms and their binding affinity towards acetyl-CoA carboxylase enzyme .

未来方向

属性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O2S/c1-10-12(19)5-4-6-13(10)20-16(23)14-9-11-17(25-14)21-15-7-2-3-8-22(15)18(11)24/h2-9H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGQPGHBDAMSCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

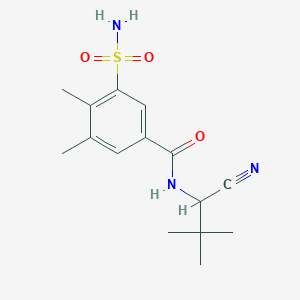

![2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid](/img/structure/B2957249.png)

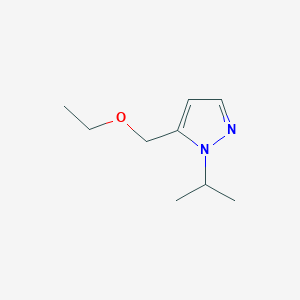

![2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2957253.png)

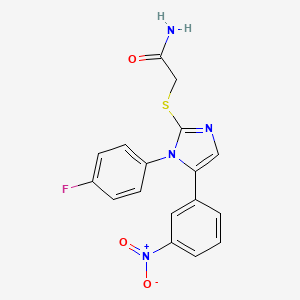

![1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea](/img/structure/B2957259.png)

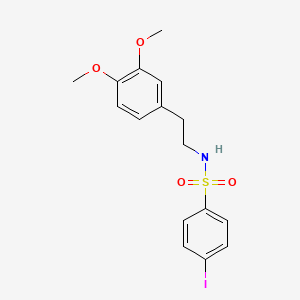

![Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2957260.png)